molecular formula C52H56BF24N B065473 Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium CAS No. 171261-33-9

Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium

Cat. No. B065473
CAS RN: 171261-33-9
M. Wt: 1161.8 g/mol
InChI Key: GPEJTNCVDBQEMF-UHFFFAOYSA-N
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Description

Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is a boron-based compound that has been synthesized in recent years and has shown promising results in different areas of research.

Mechanism of Action

The mechanism of action of Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium is not fully understood. However, it is believed that the boron anion in the compound acts as a Lewis acid, which can coordinate with electron-rich species. This property makes it a useful catalyst in organic synthesis and a potential stabilizer for metal nanoparticles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium. However, it has been reported that the compound is stable under physiological conditions and does not show any toxicity in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium in lab experiments is its stability under various conditions. It can be used as a catalyst in organic synthesis and as a stabilizer for metal nanoparticles without losing its activity. However, one of the limitations is the lack of information on its toxicity and potential side effects.

Future Directions

There are several future directions for the research on Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium. One direction is to explore its potential applications in the field of electrochemistry, as it has shown potential as an ionic liquid. Another direction is to investigate its potential as a stabilizer for metal nanoparticles, as it has shown promising results in preliminary studies. Additionally, further research is needed to understand its mechanism of action and potential toxicity, which can help in the development of safer and more effective boron-based compounds.

Synthesis Methods

Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium can be synthesized by reacting pentylamine with boron trifluoride etherate in the presence of 3,5-bis(trifluoromethyl)phenyl lithium. The reaction produces a boron-based compound that has a tetrahedral structure with four pentylammonium cations and one boron anion.

Scientific Research Applications

Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium has shown potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, especially in the formation of carbon-carbon bonds. It has also been used as a precursor for boron nitride nanotubes and as a reagent in the synthesis of boron-containing compounds. Additionally, it has shown potential as an ionic liquid for use in electrochemistry and as a stabilizer for metal nanoparticles.

properties

CAS RN

171261-33-9

Product Name

Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium

Molecular Formula

C52H56BF24N

Molecular Weight

1161.8 g/mol

IUPAC Name

tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium

InChI

InChI=1S/C32H12BF24.C20H44N/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h1-12H;5-20H2,1-4H3/q-1;+1

InChI Key

GPEJTNCVDBQEMF-UHFFFAOYSA-N

SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC

Pictograms

Irritant

Origin of Product

United States

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